molecular formula C19H12Cl2N4O B2929646 2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 861210-38-0

2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No. B2929646
CAS RN: 861210-38-0
M. Wt: 383.23
InChI Key: WRCBDYUCNXTNNC-UHFFFAOYSA-N
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Description

“2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide” is a compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction . The advantages of this transformation are a catalyst-free reaction, green solvent, operationally simple, scalable, and eco-friendly .


Molecular Structure Analysis

The molecular structure of “2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide” is characterized by the presence of a dichlorobenzamide group attached to an imidazo[1,2-a]pyrimidine core .

Scientific Research Applications

Synthesis and Binding Affinity

  • Research has been conducted on the synthesis of 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents, exploring their dopamine D2 receptor binding affinity. This work showcases the effort to design conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics, highlighting the importance of structural modifications in enhancing biological activity (Thurkauf et al., 1995).

Antiviral and Antineoplastic Activities

  • Another study designed and synthesized 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines to test as antirhinovirus agents, demonstrating the potential antiviral applications of compounds related to 2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (Hamdouchi et al., 1999).
  • A study on benzimidazole condensed ring systems reported the synthesis and antineoplastic activity of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, indicating the compound's relevance in developing new antineoplastic agents (Abdel-Hafez, 2007).

Novel Synthetic Methods and Characterization

  • The development of a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances showcases the application of related compounds in analytical chemistry, emphasizing the importance of precise characterization and quality control (Ye et al., 2012).
  • Research into the synthesis of 3,4-dihydropyrimidin-2-(1H)one and benzo[4,5]imidazo/thioazo[1,2-a]pyrimidine derivatives using N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a new reagent highlights innovative approaches to creating pyrimidone and pyrimidine derivatives (Rao et al., 2011).

Future Directions

Imidazo[1,2-a]pyrimidines have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . There is a continuing interest in developing new and efficient synthetic routes for these compounds . Future research could focus on the development of novel imidazo[1,2-a]pyrimidine analogs possessing enhanced pharmacological activities with minimum toxicity .

properties

IUPAC Name

2,4-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4O/c20-13-5-6-15(16(21)10-13)18(26)23-14-4-1-3-12(9-14)17-11-25-8-2-7-22-19(25)24-17/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCBDYUCNXTNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

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